molecular formula C29H58N12O7 B12582605 L-Glutamine, L-lysyl-L-lysyl-L-lysyl-L-arginyl- CAS No. 290821-50-0

L-Glutamine, L-lysyl-L-lysyl-L-lysyl-L-arginyl-

Cat. No.: B12582605
CAS No.: 290821-50-0
M. Wt: 686.8 g/mol
InChI Key: LDXBJWKAGYWUHW-YFNVTMOMSA-N
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Description

L-Glutamine, L-lysyl-L-lysyl-L-lysyl-L-arginyl- is a peptide compound composed of the amino acids L-glutamine, L-lysine, and L-arginine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, L-lysyl-L-lysyl-L-lysyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like L-Glutamine, L-lysyl-L-lysyl-L-lysyl-L-arginyl- can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

L-Glutamine, L-lysyl-L-lysyl-L-lysyl-L-arginyl- can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.

    Oxidation: The amino acid residues, particularly L-lysine and L-arginine, can undergo oxidation reactions.

    Substitution: Functional groups on the amino acids can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using HCl or basic hydrolysis using NaOH.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Substitution: Various reagents depending on the desired substitution, such as alkylating agents.

Major Products

The major products of these reactions include the individual amino acids (L-glutamine, L-lysine, L-arginine) and their oxidized or substituted derivatives.

Scientific Research Applications

L-Glutamine, L-lysyl-L-lysyl-L-lysyl-L-arginyl- has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications due to its amino acid composition, which is essential for various physiological processes.

    Industrial: Used in the production of specialized peptides for research and development in pharmaceuticals and biotechnology.

Mechanism of Action

The mechanism of action of L-Glutamine, L-lysyl-L-lysyl-L-lysyl-L-arginyl- involves its interaction with cellular receptors and enzymes. The peptide can be recognized by proteases, which cleave it into its constituent amino acids. These amino acids then participate in various metabolic pathways, contributing to protein synthesis, immune function, and cellular repair.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: Another dipeptide with applications in medical and nutritional fields.

    L-Glutamine, L-lysyl-: A simpler peptide with fewer lysine residues.

Uniqueness

L-Glutamine, L-lysyl-L-lysyl-L-lysyl-L-arginyl- is unique due to its specific sequence of amino acids, which may confer distinct biochemical properties and potential therapeutic benefits compared to other peptides.

Properties

CAS No.

290821-50-0

Molecular Formula

C29H58N12O7

Molecular Weight

686.8 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C29H58N12O7/c30-14-4-1-8-18(33)24(43)38-19(9-2-5-15-31)25(44)39-20(10-3-6-16-32)26(45)40-21(11-7-17-37-29(35)36)27(46)41-22(28(47)48)12-13-23(34)42/h18-22H,1-17,30-33H2,(H2,34,42)(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H,47,48)(H4,35,36,37)/t18-,19-,20-,21-,22-/m0/s1

InChI Key

LDXBJWKAGYWUHW-YFNVTMOMSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)N

Origin of Product

United States

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